Laureth-2 sulfate

Description

Properties

CAS No. |

7577-59-5 |

|---|---|

Molecular Formula |

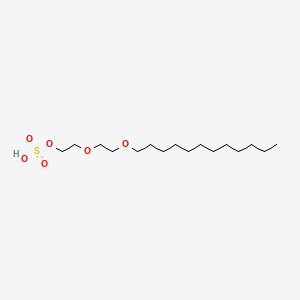

C16H34O6S |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

2-(2-dodecoxyethoxy)ethyl hydrogen sulfate |

InChI |

InChI=1S/C16H34O6S/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-14-21-15-16-22-23(17,18)19/h2-16H2,1H3,(H,17,18,19) |

InChI Key |

CJWXGVNXFJTQFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Laureth-2 sulfate is synthesized through the ethoxylation of lauryl alcohol, which is typically derived from palm kernel oil or coconut oil. The ethoxylation process involves the reaction of lauryl alcohol with ethylene oxide to form ethoxylated alcohol. This intermediate is then converted into a half ester of sulfuric acid, which is subsequently neutralized to form the sodium salt .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves:

Ethoxylation: Lauryl alcohol reacts with ethylene oxide under controlled conditions to produce ethoxylated alcohol.

Sulfation: The ethoxylated alcohol is then reacted with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.

Neutralization: The sulfate ester is neutralized with sodium hydroxide to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Laureth-2 sulfate primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound can hydrolyze to form lauryl alcohol and sulfuric acid.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of sulfonic acids.

Substitution: Under acidic or basic conditions, this compound can undergo substitution reactions to form various derivatives.

Major Products Formed:

Hydrolysis: Lauryl alcohol and sulfuric acid.

Oxidation: Sulfonic acids.

Substitution: Various sulfate derivatives.

Scientific Research Applications

Personal Care Products

Cleansing Agents

Sodium laureth sulfate is a key ingredient in many personal care items such as shampoos, body washes, facial cleansers, and toothpaste. Its surfactant properties allow it to effectively remove dirt and oils from the skin and hair, creating a foaming action that enhances the user experience .

Emulsifiers and Stabilizers

In formulations like creams and lotions, laureth-2 sulfate acts as an emulsifier, helping to blend oil and water components. This property is crucial for maintaining product stability and consistency over time .

Industrial Cleaning Products

Detergents

this compound is extensively used in laundry detergents and dishwashing liquids due to its excellent foaming capabilities and ability to lower surface tension, which facilitates the removal of grease and grime .

All-Purpose Cleaners

Its effectiveness extends to all-purpose cleaners used for household and industrial applications. The compound's ability to solubilize oils makes it a common choice for formulations aimed at tough stains .

Pharmaceutical Applications

Solubilizer for Drugs

Sodium laureth sulfate has been studied for its potential as a solubilizer in pharmaceutical formulations. Research indicates that it can enhance the bioavailability of certain drugs when used in nanosuspensions, thereby improving their absorption in the gastrointestinal tract .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application across various products. Toxicological studies have shown that while it can cause irritation at high concentrations, its acute toxicity levels are relatively low compared to other surfactants such as sodium lauryl sulfate (SLS) .

Table 1: Toxicity Overview of Sodium Laureth Sulfate

Environmental Impact

While sodium laureth sulfate is effective in cleaning applications, its environmental impact has been a concern. Studies have indicated that high concentrations can affect aquatic life, particularly organisms like Tubifex tubifex, where exposure leads to significant alterations in oxidative stress enzymes . Regulatory measures are being discussed to mitigate these effects while allowing continued use in consumer products.

Mechanism of Action

Laureth-2 sulfate exerts its effects through its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This allows it to reduce the surface tension of liquids, facilitating the mixing and spreading of substances. In biological systems, it disrupts cell membranes by solubilizing lipids and proteins, leading to cell lysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethoxylation Degree and Structural Variants

Sodium Laureth-2 Sulfate belongs to the alkyl ether sulfate family, differing from homologs in ethoxylation (EO) degree:

- Key Insight : Higher EO units (e.g., Laureth-3) improve mildness and foam stability but may reduce detergency . Laureth-2 balances mildness with cost-effectiveness, making it ideal for personal care .

Comparison with Non-Ethoxylated Sulfates

- Critical Finding: SLS, a non-ethoxylated analog, is 2–3× more irritating than SLES-2 due to stronger protein denaturation . Sodium coco sulfate (C12-C16 chain) offers intermediate mildness but lower foam stability .

Functional Alternatives in Formulations

Biological Activity

Laureth-2 sulfate, a member of the sulfated ethoxylated alcohols, is commonly used in personal care products for its surfactant properties. This article explores its biological activity, focusing on its antimicrobial effects, skin penetration characteristics, and safety assessments based on diverse research findings.

This compound (LES) is an anionic surfactant derived from lauryl alcohol through ethoxylation and subsequent sulfation. Its structure allows it to disrupt cell membranes, which is fundamental to its biological activity. The mechanism by which LES exerts its effects includes:

- Cell Membrane Disruption : LES interacts with lipid bilayers, leading to increased permeability and potential cell lysis.

- Protein Denaturation : The surfactant properties of LES can denature proteins, affecting their functionality.

Antimicrobial Activity

Research indicates that LES exhibits significant antimicrobial properties. A study demonstrated that sodium laureth sulfate (SLES), when combined with plasma-activated water (PAW), showed synergistic antifungal activity against Saccharomyces cerevisiae. The combination treatment led to a reduction in viable cell counts from 6.95 log CFU/mL to undetectable levels after 20 minutes of exposure at a concentration of 0.50 mg/mL .

Table 1: Antifungal Efficacy of SLES with PAW

| Treatment | Initial CFU/mL | Final CFU/mL | Time (min) | Concentration (mg/mL) |

|---|---|---|---|---|

| PAW + SLES | 6.95 | Undetectable | 20 | 0.50 |

| PAW + SLES on polyethylene | 5.84 | Undetectable | 30 | 2.5 |

Skin Penetration and Toxicity

The penetration of LES through the skin is relatively low due to its ethoxylation, which decreases its biological activity . Studies have shown that less than 1% of applied LES penetrates the skin, with significant quantities being rinsed off during topical application . However, at high concentrations (16-64 g/kg), toxic effects have been observed in animal studies, including lethargy and gastrointestinal disturbances .

Table 2: Toxicity Studies of Sodium Laureth Sulfate

| Dose (g/kg) | Observed Effects |

|---|---|

| 16-64 | Lethargy, diarrhea, rectal hemorrhage |

| >15 | Death in some test subjects |

Safety Assessments

The safety profile of this compound has been extensively evaluated. The Cosmetic Ingredient Review (CIR) committee concluded that while SLES is generally safe for use in personal care products at concentrations typically used (up to about 10%), caution is advised due to potential skin irritation and eye damage at higher concentrations .

Case Study: Dermal Irritation

In a dermal irritation study on rabbits, SLES was applied to both abraded and intact skin. Results indicated that while irritation occurred, the severity varied significantly based on the condition of the skin .

Q & A

Basic Research Questions

Q. What validated analytical methods are suitable for quantifying Laureth-2 sulfate in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS) for quantification. Validate methods according to ICH guidelines, including parameters like linearity (R² > 0.99), precision (%RSD < 5%), and recovery rates (90–110%). Include matrix-matched calibration standards to account for interference . For reproducibility, document instrument conditions (e.g., column type, mobile phase gradient) and sample preparation steps (e.g., extraction solvents, filtration) in detail .

Q. How should researchers design in vitro experiments to evaluate this compound’s interaction with lipid bilayers or cell membranes?

- Methodological Answer: Employ Langmuir monolayer assays to study surfactant penetration into lipid films, measuring surface pressure-area isotherms. For cell-based studies, use immortalized keratinocyte lines (e.g., HaCaT) and quantify membrane disruption via lactate dehydrogenase (LDH) release assays. Include controls for osmotic stress and pH variation. Normalize data to protein content or cell count to mitigate batch variability .

Advanced Research Questions

Q. What statistical strategies resolve contradictions in ecotoxicity data for this compound across studies (e.g., LC50 variations in aquatic organisms)?

- Methodological Answer: Apply meta-analysis techniques to aggregate data from disparate studies, using random-effects models to account for heterogeneity. Conduct sensitivity analyses to identify confounding variables (e.g., water hardness, temperature). For original experiments, use factorial designs to test interactions between this compound concentration and environmental parameters. Report 95% confidence intervals and effect sizes to contextualize significance .

Q. How can researchers isolate this compound’s effects from co-formulants in cosmetic products when assessing irritation potential?

- Methodological Answer: Use a fractional factorial design to systematically vary ingredient concentrations. Compare this compound alone vs. formulations with preservatives or emollients. Employ reconstructed human epidermis (RhE) models and measure pro-inflammatory cytokines (IL-1α, IL-8) via ELISA. Use multivariate regression to attribute effects to individual components. Validate findings with leave-one-out cross-validation .

Q. What molecular dynamics (MD) simulation parameters best model this compound’s micellization behavior in aqueous systems?

- Methodological Answer: Utilize all-atom force fields (e.g., CHARMM36) with explicit water models. Set simulation durations ≥ 200 ns to capture equilibrium micelle formation. Analyze radial distribution functions (RDFs) for sodium counterion interactions and solvent-accessible surface area (SASA) for hydrophobicity. Validate against experimental critical micelle concentration (CMC) data from pendant drop tensiometry .

Data Integrity & Reporting Standards

Q. What parameters are critical when reporting this compound’s stability under varying thermal conditions?

- Methodological Answer: Document thermal degradation kinetics using Arrhenius plots (logarithmic scale) and monitor degradation products via GC-MS. Control humidity (e.g., desiccators vs. 75% RH chambers) and oxygen exposure (e.g., nitrogen-purged vials). Report time-to-degradation (T90) at multiple temperatures (e.g., 4°C, 25°C, 40°C) with 95% confidence intervals .

Q. How should researchers address conflicting literature on this compound’s biodegradation pathways?

- Methodological Answer: Perform isotope-labeled (¹⁴C) studies to track mineralization rates in OECD 301B tests. Compare aerobic vs. anaerobic conditions using sludge inocula from diverse geographic sources. Use LC-QTOF-MS to identify intermediate metabolites. Publish raw chromatograms and mass spectra in supplementary materials for transparency .

Literature & Synthesis

Q. What frameworks guide systematic reviews of this compound’s safety profile across toxicological databases?

- Methodological Answer: Follow PRISMA guidelines for literature screening, prioritizing peer-reviewed studies over gray literature. Use tools like Web of Science and Scopus with Boolean strings: (this compound OR "sodium this compound") AND (toxicity OR bioaccumulation). Critically appraise sources using ToxRTool for in vitro/in vivo reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.